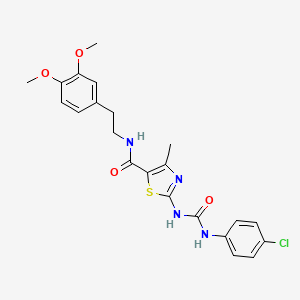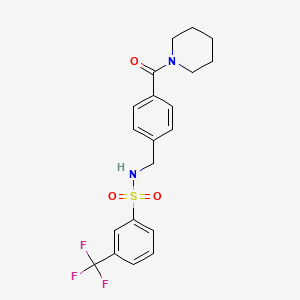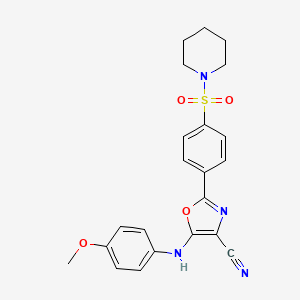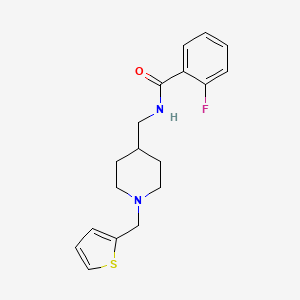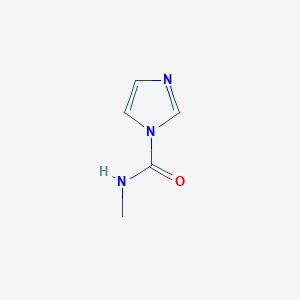
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as VUF-6002 and belongs to the class of beta-adrenergic receptor antagonists.
Scientific Research Applications
Seven-Membered Heterocyclic Compounds Synthesis
The synthesis of seven-membered rings, especially azepines, is a critical area of interest in medicinal chemistry due to their relevance in the development of pharmaceuticals. The photoinduced ring-expansion of nitrenes derived from phenyl azides, particularly with electron-withdrawing substituents, is a well-established reaction for synthesizing azepines. This process often results in the formation of 3-substituted-3H-azepine as the final product. The photolysis of azides, such as 2,6-dichloro- and 2,6-dibromo-4-azidophenol, under certain conditions can yield hydroxydidehydroazepine or, at higher concentrations, the tautomeric azepino-4-ones, demonstrating a method to obtain compounds structurally related to 1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride (LeCount, 1995).
Antioxidant Properties of Novel Derivatives
Research into the antioxidant properties of novel 5H-dibenz[b,f]azepine derivatives, including compounds structurally similar to "1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride," has shown promising results. These compounds have been evaluated in various in vitro model systems for their antioxidant properties, utilizing methods such as DPPH radical scavenging, inhibition of lipid peroxidation, and reducing power assays. Notably, compounds containing substituted aminophenols demonstrated predominant antioxidant activities, highlighting the potential of these azepine derivatives in developing antioxidant agents (Vijay Kumar & Naik, 2010).
properties
IUPAC Name |
1-(azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c16-12-5-6-15(14(17)9-12)20-11-13(19)10-18-7-3-1-2-4-8-18;/h5-6,9,13,19H,1-4,7-8,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNZMDGYCBJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

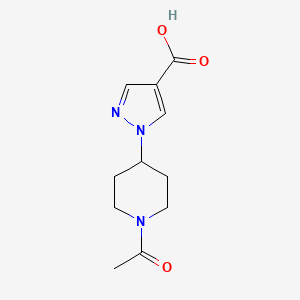
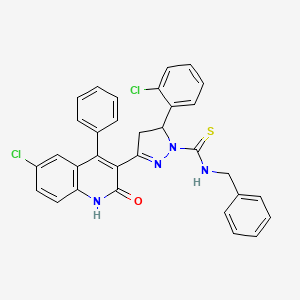
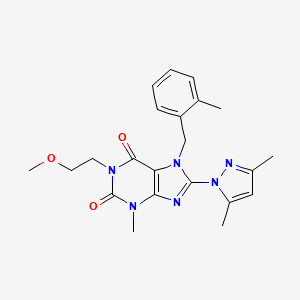
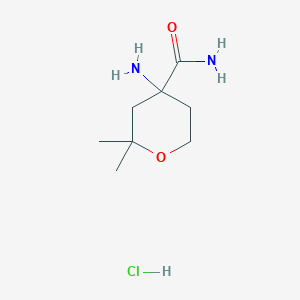
![2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2994724.png)
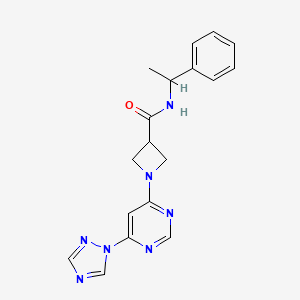
![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)

